Cas no 51665-84-0 (Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate)
Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzodioxole-5-aceticacid, 6-bromo-, methyl ester
- METHYL 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)ACETATE
- NSC127692
- DTXSID50965953
- MFCD09865161
- AKOS015888728
- SCHEMBL6964594
- Methyl2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate
- EN300-732946
- METHYL (6-BROMO-1,3-BENZODIOXOL-5-YL)ACETATE
- methyl 2-(6-bromo-1,3-dioxaindan-5-yl)acetate
- 51665-84-0
- FF-0703
- Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate
- methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate
- Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate
- FT-0683880
- J-521855
- NSC-127692
- Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate
-
- MDL: MFCD09865161
- Inchi: 1S/C10H9BrO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5H2,1H3
- InChI Key: VHCPOFMALDWFNZ-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(C=C1CC(=O)OC)OCO2
Computed Properties
- Exact Mass: 271.96837
- Monoisotopic Mass: 271.968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.61
- Melting Point: 82-84 °C(Solv: methanol (67-56-1))
- Boiling Point: 328.6°C at 760 mmHg
- Flash Point: 152.6°C
- Refractive Index: 1.575
- PSA: 44.76
Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M055435-50mg |
Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate |
51665-84-0 | 50mg |
$ 205.00 | 2022-06-04 | ||
| TRC | M055435-100mg |
Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate |
51665-84-0 | 100mg |
$ 335.00 | 2022-06-04 | ||
| Alichem | A159001554-1g |
Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate |
51665-84-0 | 95% | 1g |
$425.25 | 2023-09-01 | |
| abcr | AB303560-1 g |
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate, 95%; . |
51665-84-0 | 95% | 1 g |
€587.80 | 2023-07-19 | |
| Enamine | EN300-732946-0.05g |
methyl 2-(6-bromo-1,3-dioxaindan-5-yl)acetate |
51665-84-0 | 95.0% | 0.05g |
$612.0 | 2025-03-11 | |
| Enamine | EN300-732946-0.1g |
methyl 2-(6-bromo-1,3-dioxaindan-5-yl)acetate |
51665-84-0 | 95.0% | 0.1g |
$640.0 | 2025-03-11 | |
| Enamine | EN300-732946-0.25g |
methyl 2-(6-bromo-1,3-dioxaindan-5-yl)acetate |
51665-84-0 | 95.0% | 0.25g |
$670.0 | 2025-03-11 | |
| Enamine | EN300-732946-0.5g |
methyl 2-(6-bromo-1,3-dioxaindan-5-yl)acetate |
51665-84-0 | 95.0% | 0.5g |
$699.0 | 2025-03-11 | |
| Enamine | EN300-732946-1.0g |
methyl 2-(6-bromo-1,3-dioxaindan-5-yl)acetate |
51665-84-0 | 95.0% | 1.0g |
$728.0 | 2025-03-11 | |
| Enamine | EN300-732946-2.5g |
methyl 2-(6-bromo-1,3-dioxaindan-5-yl)acetate |
51665-84-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 |
Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate Suppliers
Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate
Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate: A Promising Compound in Medicinal Chemistry
CAS No. 51665-84-0 represents a key molecule in the field of medicinal chemistry, with its structural features and functional groups making it a valuable candidate for drug development. The compound Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate is characterized by its unique combination of aromatic rings and bromo-substituents, which contribute to its potential biological activities. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a subject of interest in both academic and industrial research.
The molecular framework of Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate includes a benzodioxol ring system, which is known for its stability and ability to interact with various biological targets. The bromo substituent at the 6-position introduces functional versatility, enabling the compound to act as a precursor for the synthesis of more complex derivatives. This structural feature has been explored in recent research to enhance its pharmacokinetic properties and improve its therapeutic potential.
Recent advancements in medicinal chemistry have demonstrated the utility of Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate in the development of anti-inflammatory and anti-cancer agents. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory effects on the NF-κB pathway, a key regulator of inflammation. This finding underscores the compound's potential as a scaffold for designing novel therapeutics targeting inflammatory diseases.
Another area of focus has been the synthesis of Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate through green chemistry approaches. Researchers have emphasized the importance of sustainable methods in drug development, and recent work has demonstrated the feasibility of using catalytic protocols to synthesize this compound with high efficiency and minimal environmental impact. These methods not only reduce waste but also align with global efforts to promote eco-friendly pharmaceutical practices.
Pharmacological studies have further revealed the compound's interactions with cellular receptors. For instance, a 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to modulate the activity of certain G-protein coupled receptors, suggesting potential applications in the treatment of neurological disorders. These findings have sparked interest in exploring its role in neurodegenerative conditions such as Alzheimer's disease.
Moreover, the compound's structural similarity to known pharmacophores has led to its consideration as a lead molecule for drug discovery. Computational models have been employed to predict its binding affinity to target proteins, with results indicating a strong interaction with enzymes involved in metabolic pathways. This has positioned Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate as a promising candidate for further optimization and clinical evaluation.
Researchers have also investigated the compound's stability under various physiological conditions. A 2023 study published in Organic & Biomolecular Chemistry demonstrated that its aromatic ring system provides resistance to enzymatic degradation, which is crucial for maintaining its bioavailability. This property has been linked to its potential use in long-acting formulations for chronic disease management.
Additionally, the compound's solubility characteristics have been studied to enhance its formulation for oral administration. Recent work has shown that modifying the side chains of Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate can significantly improve its solubility in aqueous media, addressing a common challenge in drug development. These modifications have been shown to increase its absorption rate in gastrointestinal tract models.
Collaborative efforts between academic institutions and pharmaceutical companies have further advanced the understanding of this compound's therapeutic potential. A 2024 industry report highlighted the compound's inclusion in several high-throughput screening campaigns aimed at identifying novel drug candidates. These efforts have led to the discovery of new analogs with enhanced potency and selectivity, expanding its applications in multiple therapeutic areas.
In conclusion, Methyl 2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetate (CAS No. 51665-84-0) represents a significant advancement in medicinal chemistry. Its structural features and functional versatility have positioned it as a valuable scaffold for drug development, with potential applications in treating a wide range of diseases. Ongoing research continues to explore its full potential, emphasizing its role in the future of pharmaceutical innovation.
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